molecular formula C15H14Cl2N2O2 B11983191 N'-[(E)-1-(2,4-dichlorophenyl)ethylidene]-2,5-dimethyl-3-furohydrazide

N'-[(E)-1-(2,4-dichlorophenyl)ethylidene]-2,5-dimethyl-3-furohydrazide

Cat. No.: B11983191
M. Wt: 325.2 g/mol
InChI Key: NYPSSDUQAQJVFK-GIJQJNRQSA-N
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Description

N’-[(E)-1-(2,4-dichlorophenyl)ethylidene]-2,5-dimethyl-3-furohydrazide is a chemical compound with the molecular formula C15H14Cl2N2O2. This compound is known for its unique structure, which includes a furohydrazide moiety and a dichlorophenyl group. It has been studied for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-1-(2,4-dichlorophenyl)ethylidene]-2,5-dimethyl-3-furohydrazide typically involves the condensation of 2,4-dichlorobenzaldehyde with 2,5-dimethylfuran-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent with the addition of a catalytic amount of hydrochloric acid. The mixture is refluxed for several hours to ensure complete reaction, followed by cooling and crystallization to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-1-(2,4-dichlorophenyl)ethylidene]-2,5-dimethyl-3-furohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into hydrazine derivatives.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms on the phenyl ring.

Major Products Formed

    Oxidation: Formation of furoic acid derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N’-[(E)-1-(2,4-dichlorophenyl)ethylidene]-2,5-dimethyl-3-furohydrazide has been explored for various scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-1-(2,4-dichlorophenyl)ethylidene]-2,5-dimethyl-3-furohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-1-(2,4-dichlorophenyl)ethylidene]-2,5-dimethyl-3-furohydrazide is unique due to its specific substitution pattern on the phenyl ring and the presence of the furohydrazide moiety. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H14Cl2N2O2

Molecular Weight

325.2 g/mol

IUPAC Name

N-[(E)-1-(2,4-dichlorophenyl)ethylideneamino]-2,5-dimethylfuran-3-carboxamide

InChI

InChI=1S/C15H14Cl2N2O2/c1-8-6-13(10(3)21-8)15(20)19-18-9(2)12-5-4-11(16)7-14(12)17/h4-7H,1-3H3,(H,19,20)/b18-9+

InChI Key

NYPSSDUQAQJVFK-GIJQJNRQSA-N

Isomeric SMILES

CC1=CC(=C(O1)C)C(=O)N/N=C(\C)/C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NN=C(C)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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